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Compound of Interest

Compound Name: YM-155 hydrochloride
CAS No.: 355406-09-6
Cat. No.: B1602956
Get Quote
. J

Compound: YM-155 (Sepantronium Bromide) Primary Target: Survivin (BIRCS) Transcriptional
Suppression Secondary Targets: Topoisomerase |l

, DNA Damage Response (DDR)[1]

Executive Summary

YM-155 is a small-molecule imidazolium compound originally identified as a first-in-class
suppressor of Survivin (BIRC5).[1] Unlike standard taxanes or vinca alkaloids that target
microtubules, YM-155 functions upstream by inhibiting the transcription of BIRC5, a gene
essential for mitotic progression and apoptosis inhibition.[1]

While early characterization focused solely on Survivin promoter inhibition, recent high-fidelity
data suggests a dual mechanism of action:[1]

¢ Transcriptional Silencing: Disruption of Spl and ILF3/NF110 binding at the BIRC5 promoter.

 DNA Damage Induction: Intercalation and inhibition of Topoisomerase II
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(Topoll

), leading to double-strand breaks (DSBs).[1]

The net result is a distinct cell cycle profile characterized by G2/M arrest, mitotic catastrophe,
and the accumulation of a sub-G1 (apoptotic) population.[1]

Mechanistic Pharmacology: The Dual-Target Model

To accurately study YM-155, researchers must recognize that cellular response is dictated by
both Survivin dependency and Topoll

expression levels.[1]

A. The Survivin Axis (Transcriptional)

Survivin is a member of the Chromosomal Passenger Complex (CPC).[1] It localizes to
centromeres during metaphase to regulate spindle tension and to the central spindle during
anaphase to facilitate cytokinesis.[1]

¢ Mechanism: YM-155 does not bind Survivin protein directly.[1] Instead, it disrupts the
interaction between the transcription factors Sp1 and ILF3 (p54nrb) at the BIRCS5 core
promoter.[1]

e Outcome: Rapid depletion of Survivin mRNA (within 12—24h) and protein.[1] Without
Survivin, cells enter mitosis but fail to align chromosomes or undergo cytokinesis.[1]

B. The DNA Damage Axis (Cytotoxic)

In Survivin-independent contexts (e.g., specific acute leukemias or thyroid cancers), YM-155
acts as a DNA intercalator.[1]

e Mechanism: It targets the ATP-binding site of Topoll

, preventing DNA religation.[1]

e Outcome: Accumulation of DNA double-strand breaks (marked by

H2AX), activation of the ATM/Chk2 checkpoint, and subsequent S-phase or G2 arrest.[1]

© 2026 BenchChem. All rights reserved. 2/9 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC3388737/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3388737/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3388737/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3388737/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3388737/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3388737/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3388737/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3388737/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3388737/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3388737/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3388737/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3388737/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1602956?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Visualization: Molecular Pathway
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Figure 1: Dual mechanism of YM-155 involving transcriptional suppression of Survivin and
direct Topoisomerase Il

inhibition.[1]

Cell Cycle Dynamics: What to Expect

When treating cells with YM-155, the flow cytometry profile evolves over time.[1]

Phase 1: The G2/M Arrest (12-24 Hours)

Unlike pure microtubule poisons (e.g., Nocodazole) that cause a sharp M-phase block, YM-155
often induces a broader G2/M accumulation.[1]

o Observation: Increase in 4N DNA content.[1]

o Cause: Cells detect DNA damage (Topoll effect) or spindle defects (Survivin effect) and halt
progression.[1]

Phase 2: Polyploidy and Catastrophe (24-48 Hours)

Because Survivin is required for cytokinesis, YM-155 treated cells often exit mitosis without
dividing.[1]
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e Observation: Appearance of >4N peaks (8N, 16N).[1]

e Phenotype: Large, multinucleated cells (Mitotic Catastrophe).[1]

Phase 3: Apoptosis (48-72 Hours)[1]

e Observation: Accumulation of Sub-G1 population (fragmented DNA).

» Validation: Correlates with PARP cleavage and Annexin V positivity.

Comparative Data Summary

Typical response in sensitive cell lines (e.g., PC-3, Neuroblastoma).

YM-155 (10-100 .
Parameter Control (DMSO) M) Interpretation
n

Depletion of resting

G1 Phase (2N) ~50-60% <20%
cells.[1]

S-phase arrest
S Phase ~15-20% Variable possible if Topoll
effect dominates.[1]

Primary checkpoint

G2/M Phase (4N) ~15-20% 40-60% o
activation.[1]
) Cytokinesis failure
Polyploidy (>4N) <1% 10-25% o N
(Survivin specific).[1]
Apoptotic fraction
Sub-G1 <2% 20-40%

(Time dependent).[1]

Experimental Validation Framework
Protocol A: Cell Cycle Analysis (Propidium lodide)

Objective: Quantify G2/M arrest and sub-G1 accumulation.

Reagents:
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PBS (Ca2+/Mg2+ free)[1]
70% Ethanol (ice-cold)[1]
RNase A (100 pg/mL stock)[1]

Propidium lodide (PI) (50 pg/mL stock)[1]

Workflow:

Harvest: Trypsinize cells; include floating cells (apoptotic population) to avoid bias.
Wash: Centrifuge (300 x g, 5 min), wash 1x with cold PBS.

Fixation (Critical): Resuspend pellet in 500 pL PBS. Add 4.5 mL ice-cold 70% ethanol
dropwise while vortexing gently.

o Note: Adding ethanol too fast causes clumping.[1]

o Storage: Incubate at -20°C for >2 hours (overnight preferred).
Staining:

o Spin down ethanol-fixed cells. Wash 1x with PBS.[1][2]

o Resuspend in 500 pL Staining Buffer (PBS + 0.1% Triton X-100 + 20 pg/mL PI + 200
png/mL RNase A).[1]

o Incubate 30 min at 37°C or RT in the dark.

Acquisition: Analyze on Flow Cytometer (FL2/PE channel). Collect 10,000 events. Use
doublet discrimination (Area vs. Width).

Protocol B: Mechanistic Confirmation (Western Blot)

Objective: Distinguish Survivin suppression from general toxicity.[1]

Key Markers:
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Survivin (BIRCS5): Must show significant decrease (check at 12h, 24h).[1]

H2AX (Ser139): Marker for DNA DSBs (indicates Topoll mechanism).[1]

Cyclin B1: Accumulation indicates G2/M arrest.[1]

PARP: Cleaved band (89 kDa) indicates apoptosis.[1]

Visualization: Experimental Logic
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Figure 2: Integrated experimental workflow for validating YM-155 efficacy and mechanism.
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Therapeutic Context & Limitations

Clinical Status: YM-155 showed promise in preclinical models (neuroblastoma, prostate,
NSCLC) but faced challenges in Phase Il trials (e.g., melanoma, lymphoma) due to a lack of
objective response as a monotherapy.[3]

Why it fails (and how to fix it):
¢ Short Half-life: Rapid clearance in vivo necessitates continuous infusion.[1]

o Resistance Mechanisms: Overexpression of MDR1 (P-glycoprotein) efflux pump significantly
reduces intracellular YM-155 concentration.[1]

o Combination Strategy: YM-155 is most effective as a sensitizer.[1]

o Protocol: Pre-treat with YM-155 to lower the apoptotic threshold (Survivin depletion),
followed by DNA damaging agents (Platinums, Doxorubicin) or TRAIL agonists.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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